

A Comprehensive Technical Guide to Triphenylphosphonium Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triphenylphosphonium bromide*

Cat. No.: B8712068

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **triphenylphosphonium bromide**, a versatile organophosphorus compound with significant applications in organic synthesis and potential relevance to drug development. This document outlines its chemical identity, physicochemical properties, detailed synthesis protocols, and key applications, with a focus on its role in the Wittig reaction and as a phase transfer catalyst.

Core Chemical Identity

CAS Number: 6399-81-1[\[1\]](#)

Molecular Formula: C₁₈H₁₆BrP[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **triphenylphosphonium bromide** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Source
Molecular Weight	343.2 g/mol	[1]
Appearance	White to light beige crystalline powder and/or chunks	Thermo Fisher Scientific
Melting Point	196 °C (decomposes)	[2]
Solubility	Soluble in water and polar organic solvents. Insoluble in nonpolar organic solvents.	[2]
IUPAC Name	triphenylphosphane;hydrobromide	[1]

Synthesis of Triphenylphosphonium Bromide

The synthesis of **triphenylphosphonium bromide** is a straightforward process involving the reaction of triphenylphosphine with hydrogen bromide. Below is a detailed experimental protocol for its preparation in a laboratory setting.

Experimental Protocol: Synthesis from Triphenylphosphine and Hydrogen Bromide

Objective: To synthesize **triphenylphosphonium bromide** from triphenylphosphine.

Materials:

- Triphenylphosphine (0.10 mole, 26.23 g)
- Toluene (100 ml)
- Hydrogen bromide (HBr) gas
- Ethyl ether (250 ml, and an additional 500 ml for washing)
- Acetonitrile (100 ml)

- o-hydroxybenzyl alcohol (0.096 mole, 11.9 g) - for subsequent reaction if desired

Equipment:

- Reaction flask
- Stirring apparatus
- Gas inlet tube
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven or vacuum desiccator

Procedure:

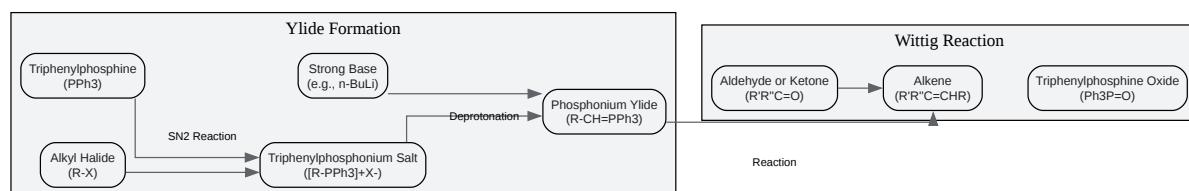
- Dissolve 26.23 g (0.10 mole) of triphenylphosphine in 100 ml of toluene in a reaction flask at 0-5 °C.[3]
- Perfuse the solution with hydrogen bromide (HBr) gas for 20 minutes.[3]
- Add 250 ml of ethyl ether to the mixture and stir for an additional 20 minutes.[3]
- Filter the resulting white solid precipitate.[3]
- Slurry the solid cake in 500 ml of ether, filter again, and air-dry to obtain **triphenylphosphonium bromide**.[3]
- The expected yield is approximately 33.2 g (97%), with a melting point of 203-205 °C (with decomposition).[3]

Safety Precautions:

- Work in a well-ventilated fume hood, especially when handling hydrogen bromide gas.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- **Triphenylphosphonium bromide** is irritating to the eyes, respiratory system, and skin.[2]

Applications in Organic Synthesis

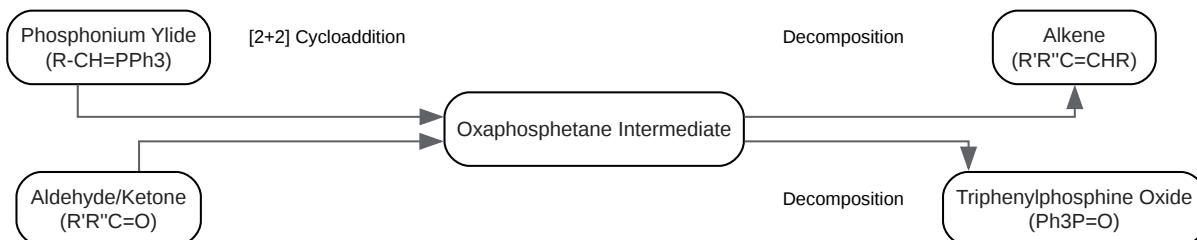
Triphenylphosphonium bromide is a valuable reagent in organic chemistry, primarily utilized as a precursor for Wittig reagents and as a phase transfer catalyst.


The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. **Triphenylphosphonium bromide** is a common precursor to the phosphonium ylides (Wittig reagents) that are central to this transformation.

The overall process involves two key stages:

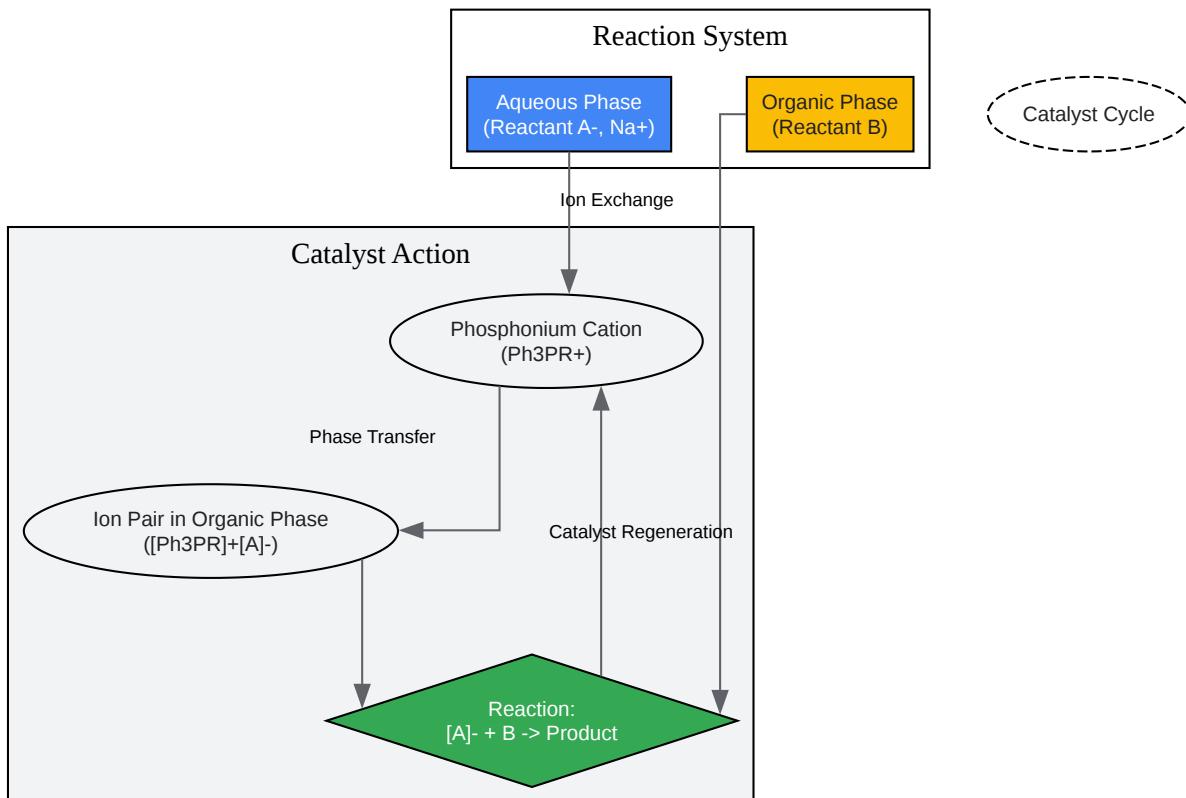
- Formation of the Phosphonium Ylide: The triphenylphosphonium salt is deprotonated by a strong base to form the corresponding phosphonium ylide.
- Reaction with a Carbonyl Compound: The ylide reacts with an aldehyde or ketone to yield an alkene and triphenylphosphine oxide. The formation of the highly stable P=O double bond in triphenylphosphine oxide is the driving force for this reaction.[4]


Below is a diagram illustrating the general workflow for the preparation of a Wittig reagent from an alkyl halide and its subsequent reaction with a carbonyl compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Wittig Reagent Formation and Reaction.

The mechanism of the Wittig reaction itself proceeds through a betaine intermediate or a concerted [2+2] cycloaddition to form an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine oxide.


[Click to download full resolution via product page](#)

Caption: Simplified Mechanism of the Wittig Reaction.

Phase Transfer Catalysis

Triphenylphosphonium salts can function as phase transfer catalysts (PTCs).^{[5][6]} In this role, they facilitate the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. This is particularly useful for reactions between water-soluble and water-insoluble reactants.

The lipophilic triphenylphosphonium cation pairs with an anion from the aqueous phase, and this ion pair is soluble in the organic phase, allowing the anion to react with the organic substrate.

[Click to download full resolution via product page](#)

Caption: Role of Triphenylphosphonium Salts in Phase Transfer Catalysis.

Relevance in Drug Development

The synthetic utility of **triphenylphosphonium bromide** and its derivatives makes it relevant to drug development. The Wittig reaction is widely used in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).^[5] For instance, it has been employed in the synthesis of pitavastatin, a cholesterol-lowering drug.^[7]

Furthermore, the triphenylphosphonium cation is lipophilic and can facilitate the transport of molecules across biological membranes, including the mitochondrial membrane. This property is exploited in the design of mitochondria-targeted drugs and probes. For example, [18F]-

labeled aryltriphenylphosphonium salts have been used as imaging agents for monitoring mitochondrial diseases.^[8]

Conclusion

Triphenylphosphonium bromide is a cornerstone reagent in organic synthesis with a well-established role in the construction of carbon-carbon double bonds via the Wittig reaction. Its application as a phase transfer catalyst further broadens its utility. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for leveraging its potential in the synthesis of novel therapeutics and diagnostic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triphenylphosphonium bromide | C18H16BrP | CID 80811 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. prepchem.com [prepchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. adpharmachem.com [adpharmachem.com]
- 6. nbinno.com [nbino.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Triphenylphosphonium Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8712068#triphenylphosphonium-bromide-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com